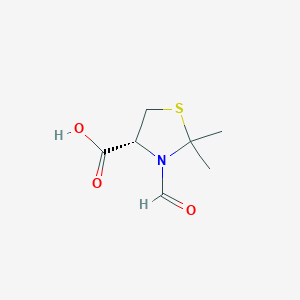
(4R)-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid is an organic compound with a unique structure that includes a thiazolidine ring, a formyl group, and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid typically involves the formation of the thiazolidine ring followed by the introduction of the formyl and carboxylic acid groups. One common method involves the reaction of 2,2-dimethylthiazolidine with formic acid under controlled conditions to introduce the formyl group. The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4R)-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The thiazolidine ring can undergo substitution reactions where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: (4R)-3-carboxy-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid.
Reduction: (4R)-3-hydroxymethyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid.
Substitution: Products depend on the nucleophile used, such as alkylated or acylated thiazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
(4R)-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive formyl group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which (4R)-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid exerts its effects involves interactions with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The thiazolidine ring can interact with biological membranes, affecting their stability and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4R)-3-formyl-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid: Similar structure but with an oxygen atom in the ring instead of sulfur.
(4R)-3-formyl-2,2-dimethyl-1,3-imidazolidine-4-carboxylic acid: Similar structure but with a nitrogen atom in the ring instead of sulfur.
Uniqueness
(4R)-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of the sulfur atom in the thiazolidine ring, which imparts distinct chemical and biological properties compared to its oxygen and nitrogen analogs. The sulfur atom can participate in unique interactions and reactions, making this compound valuable for specific applications.
Eigenschaften
Molekularformel |
C7H11NO3S |
|---|---|
Molekulargewicht |
189.23 g/mol |
IUPAC-Name |
(4R)-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C7H11NO3S/c1-7(2)8(4-9)5(3-12-7)6(10)11/h4-5H,3H2,1-2H3,(H,10,11)/t5-/m0/s1 |
InChI-Schlüssel |
LPVHVQFTYXQKAP-YFKPBYRVSA-N |
Isomerische SMILES |
CC1(N([C@@H](CS1)C(=O)O)C=O)C |
Kanonische SMILES |
CC1(N(C(CS1)C(=O)O)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


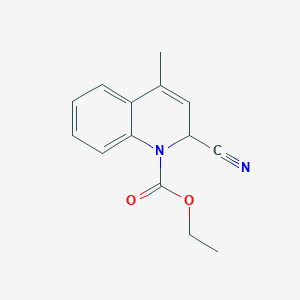
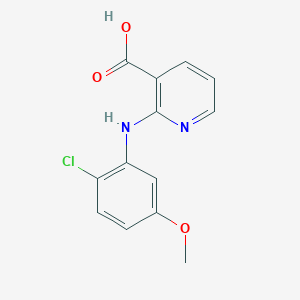
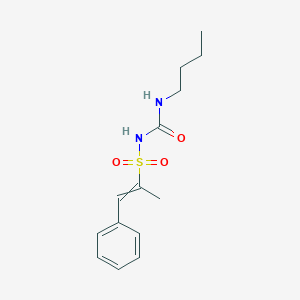
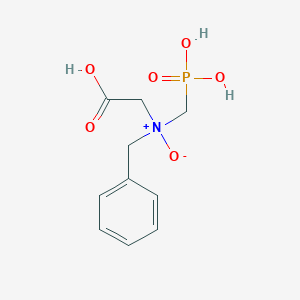
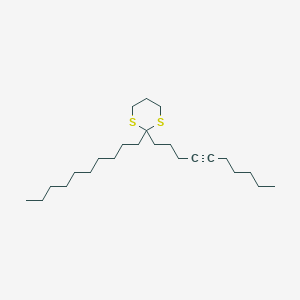
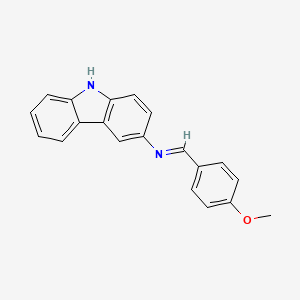
![4,4'-[(3-Methoxyphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14628078.png)

![2,2'-[Dodecane-1,12-diylbis(oxy)]bis(oxane)](/img/structure/B14628091.png)
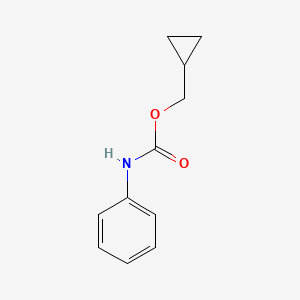
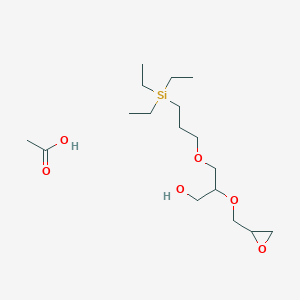
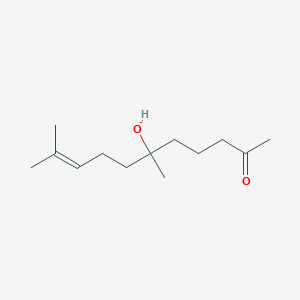
![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitro-1,3-thiazole](/img/structure/B14628122.png)
![1H-Benz[f]indazole, 3-phenyl-](/img/structure/B14628129.png)
